1-((4-氯苯乙基)氨基)丙醇-2

概述

描述

科学研究应用

光谱表征和晶体结构

1-[(4-氯苯乙基)氨基]丙醇-2 和相关衍生物已通过先进的光谱和晶体学技术进行表征。例如,Kuś 等人(2016 年)进行的一项研究通过核磁共振光谱、红外光谱、气相色谱-质谱、液相色谱-质谱和 X 射线晶体学等方法,对两种卡西酮衍生物(包括 N-乙基-2-氨基-1-(4-氯苯基)丙酮-1-酮 (4-CEC))进行了全面的化学表征。这些方法证实了化合物作为外消旋混合物的出现,并且被认为对它们的鉴定非常有用,标志着首次在科学背景下描述其光谱表征 (Kuś 等人,2016 年)。

合成和生物学特性

与 1-[(4-氯苯乙基)氨基]丙醇-2 相关的衍生物的合成和生物学特性的研究也一直是研究的主题。Papoyan 等人(2011 年)通过 2-(4-氯苯基)-1-(4-烷氧基苯基)乙酮的氨甲基化,然后还原并与格氏试剂反应,合成了新的化合物。合成的化合物表现出显着的抗惊厥活性和一些外周 n-胆碱能活性,但没有表现出抗菌活性 (Papoyan 等人,2011 年)。

抗真菌和抗菌活性

进一步的研究集中在衍生物的抗真菌和抗菌特性上。利马-内托等人(2012 年)描述了 2-(1-芳基-1H-1,2,3-三唑-4-基)丙醇-2 的合成及其对念珠菌属的体外抗真菌活性。在这些化合物中,卤代三唑衍生物显示出显着的抗真菌特性,表明进一步修饰以改善候选药物的潜力 (利马-内托等人,2012 年)。

对映选择性合成

对映选择性合成领域也从对该化合物进行的研究中得到了贡献。姜和施(2004 年)开发了一种基于手性氨基醇的氯醛不对称炔基化配体,从而产生了高收率和对映体过量。该途径提供了一种有效的方法来获得手性三氯甲基甲醇,这是一种有价值的药物中间体 (姜和施,2004 年)。

作用机制

Target of Action

The compound 1-((4-Chlorophenethyl)amino)propan-2-ol is an impurity of Lorcaserin . Lorcaserin is a medication that targets the serotonin receptors, specifically the 5-HT2C receptors in the brain . These receptors play a crucial role in regulating appetite and satiety .

Mode of Action

As an impurity of Lorcaserin, 1-((4-Chlorophenethyl)amino)propan-2-ol may share similar interactions with its targets. Lorcaserin acts as a serotonin receptor agonist . It stimulates the 5-HT2C receptors, which leads to increased feelings of fullness and satisfaction, thereby reducing food intake .

Biochemical Pathways

The activation of 5-HT2C receptors by Lorcaserin triggers a cascade of biochemical reactions. This includes the release of alpha-MSH, an anorexigenic neuropeptide, which further activates melanocortin-4 receptors to inhibit appetite . .

Pharmacokinetics

It undergoes extensive metabolism and is primarily excreted in the urine .

Result of Action

The primary result of Lorcaserin’s action, and potentially that of 1-((4-Chlorophenethyl)amino)propan-2-ol, is a reduction in food intake due to increased feelings of fullness . This can lead to weight loss and improvements in various health parameters in individuals who are overweight or obese .

属性

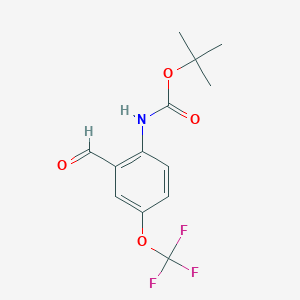

IUPAC Name |

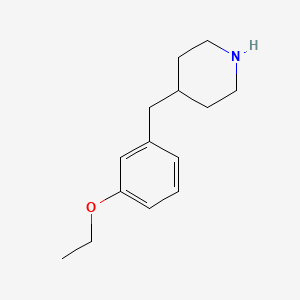

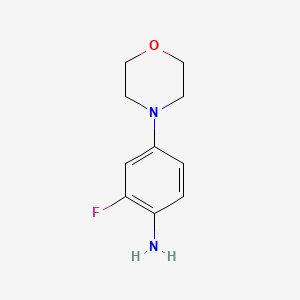

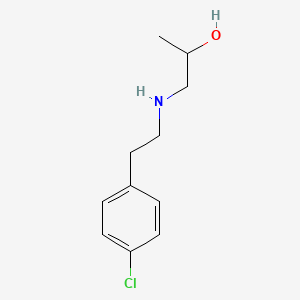

1-[2-(4-chlorophenyl)ethylamino]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URWKQIHYBHDHPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCCC1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90468670 | |

| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

847063-13-2 | |

| Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-((4-chlorophenethyl)amino)propan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。